

3-Thiophenemalonic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Thiophenemalonic acid*

Cat. No.: *B103929*

[Get Quote](#)

An In-depth Technical Guide to **3-Thiophenemalonic Acid**

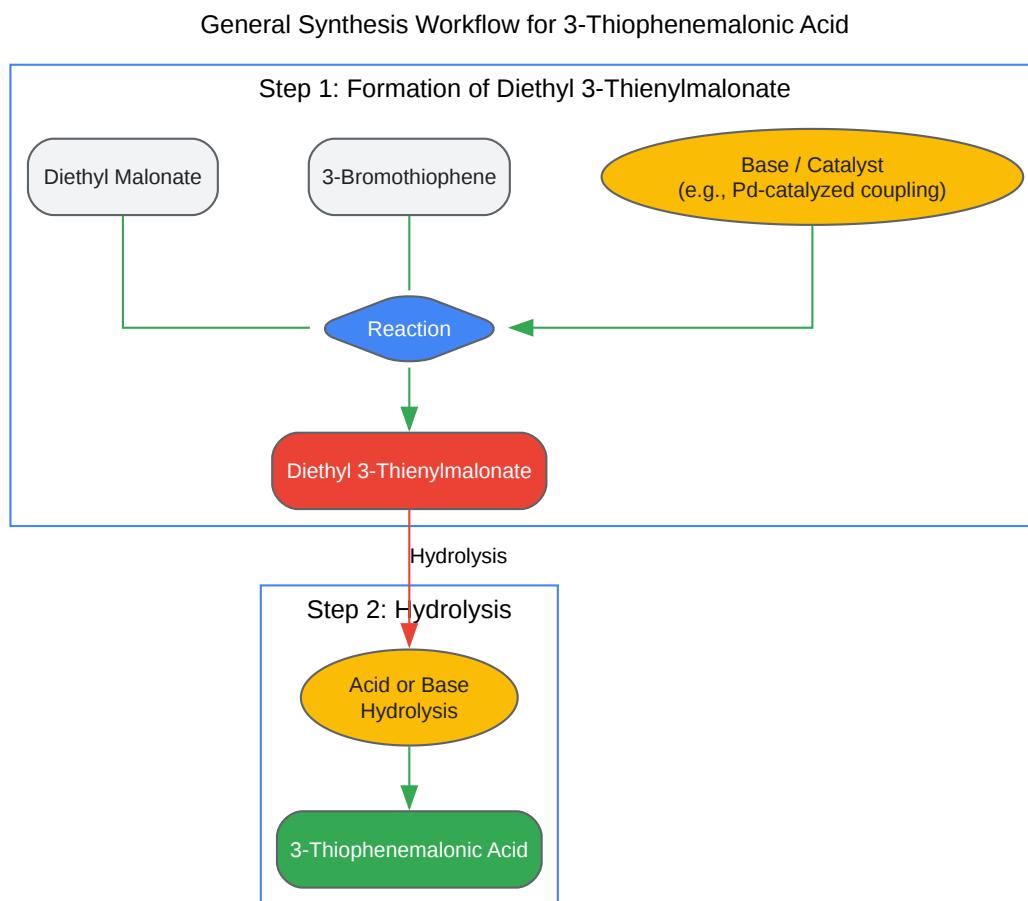
Introduction

3-Thiophenemalonic acid, identified by the CAS number 21080-92-2, is an organosulfur compound that serves as a crucial intermediate in organic and pharmaceutical synthesis.^{[1][2]} ^[3] Its molecular structure features a thiophene ring substituted at the 3-position with a malonic acid group.^[1] This unique combination of a heteroaromatic ring and a dicarboxylic acid moiety imparts valuable reactivity, making it a versatile building block in medicinal chemistry for the development of novel therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

3-Thiophenemalonic acid is a white to off-white or light yellow crystalline solid or powder at room temperature, typically with no distinct odor.^[1] It is stable under normal temperatures and pressures.^[1] Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	21080-92-2	[1] [4] [5]
Molecular Formula	C ₇ H ₆ O ₄ S	[4] [5] [6]
Molecular Weight	186.19 g/mol	[4] [5] [6]
Melting Point	139 °C (decomposes)	[4] [7] [8]
Appearance	White to off-white/light yellow crystalline powder/solid	[1]
Solubility	Sparingly soluble in water; moderately soluble in polar organic solvents like ethanol and dimethylformamide.	[1]
pKa	2.73 ± 0.10 (Predicted)	[1]
EC Number	244-198-9	[5] [7]
InChI Key	GCOOGCQWQFRJEK-UHFFFAOYSA-N	[5] [7]
SMILES	OC(=O)C(C(O)=O)c1ccsc1	[5] [7]


Synthesis

The synthesis of **3-Thiophenemalonic acid** has been approached through several routes, primarily involving the functionalization of a thiophene precursor. A common and historically significant method involves the hydrolysis of diethyl 3-thienylmalonate, which is itself prepared from starting materials like diethyl malonate and 3-bromothiophene.[\[1\]](#)

Alternative synthetic strategies include:

- The reaction of thiophene-3-carbaldehyde with malonic acid via a Knoevenagel condensation, followed by reduction and further functional group manipulation.[\[1\]](#)
- A newer approach utilizes a selective nucleophilic substitution reaction where diethyl bromomalonate is introduced into the thiophene molecule using a copper-lithium reagent.[\[9\]](#)

A generalized workflow for a common synthesis route is depicted below.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis of **3-Thiophenemalonic acid**.

Experimental Protocols

While specific, detailed experimental protocols from primary literature are extensive, a general procedure for the synthesis via hydrolysis of diethyl 3-thiophenemalonate can be outlined as follows. This protocol is a representative summary and should be adapted based on specific literature procedures.

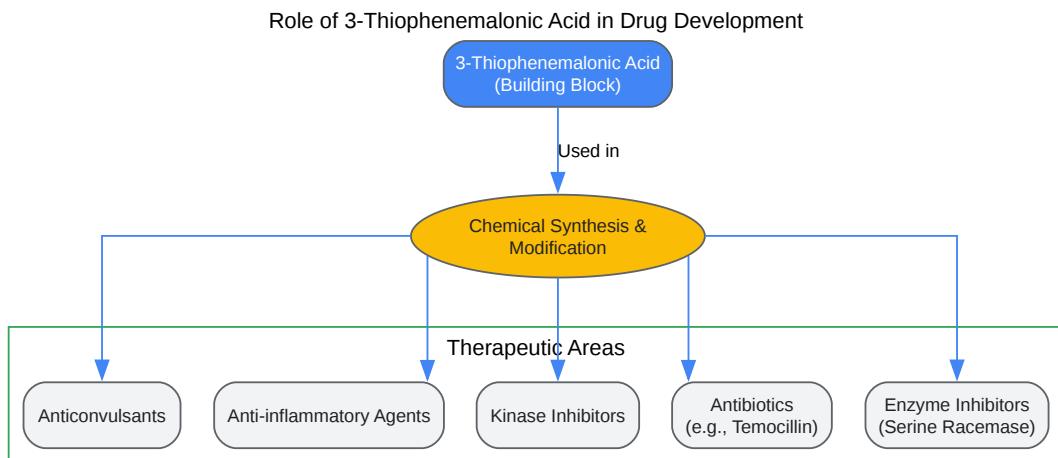
Objective: To synthesize **3-Thiophenemalonic acid** by hydrolysis of diethyl 3-thiophenemalonate.

Materials:

- Diethyl 3-thiophenemalonate
- Ethanol
- Sodium hydroxide (or other suitable base)
- Hydrochloric acid (or other suitable acid for neutralization)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- **Saponification:** Diethyl 3-thiophenemalonate is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the mixture.
- **Reflux:** The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis of the ester groups to carboxylate salts. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Cooling and Neutralization:** After the reaction is complete, the mixture is cooled to room temperature.


- Acidification: The cooled reaction mixture is then carefully acidified by the dropwise addition of a strong acid (e.g., hydrochloric acid) until the pH is acidic. This protonates the carboxylate salts, causing the **3-Thiophenemalonic acid** to precipitate out of the solution.
- Isolation: The precipitated solid is collected by vacuum filtration.
- Purification: The crude product is washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure **3-Thiophenemalonic acid**.
- Drying: The purified product is dried under vacuum to remove any residual solvent.

Applications in Drug Development

3-Thiophenemalonic acid is a valuable precursor in the pharmaceutical industry.^[1] Its structure is incorporated into various biologically active molecules.

- Antibiotic Synthesis: It is a known intermediate in the synthesis of Temocillin, a penicillinase-resistant antibiotic.^{[4][6]} It is also identified as Ticarcillin EP Impurity C.^{[4][6]}
- Enzyme Inhibition: The compound is used to prepare malonate-based inhibitors of mammalian serine racemase, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.^{[4][6]}
- Medicinal Chemistry Scaffolding: Due to the metabolic stability often conferred by the thiophene ring, it serves as a building block for a range of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and kinase inhibitors.^[1]

The logical flow of its application in creating bioactive compounds is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Applications of **3-Thiophenemalonic acid** as a precursor.

Reactivity and Safety

The reactivity of **3-Thiophenemalonic acid** is governed by the two carboxylic acid groups and the thiophene ring.^[1] As a substituted malonic acid, it is prone to decarboxylation and can participate in various condensation reactions, making it a versatile synthetic intermediate.^[1]

Safety Information:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[5][7]}
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).^{[5][7]}

- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5][7]
- Storage: Store in a cool, dry place and keep the container closed when not in use.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-Thiophenemalonic acid (21080-92-2) at Nordmann - nordmann.global [nordmann.global]
- 3. 3-Thiophenemalonic acid (21080-92-2) at Nordmann - nordmann.global [nordmann.global]
- 4. 3-Thiophenemalonic acid | 21080-92-2 [chemicalbook.com]
- 5. 3-Thiophenemalonic acid 97 21080-92-2 [sigmaaldrich.com]
- 6. 3-Thiophenemalonic acid , 98% , 21080-92-2 - CookeChem [cookechem.com]
- 7. 3-噻吩丙二酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Thiophenemalonic acid | CAS: 21080-92-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Thiophenemalonic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103929#3-thiophenemalonic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com